molecular formula C13H13ClF3N3O B2699394 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride CAS No. 2060040-00-6

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride

Cat. No.: B2699394
CAS No.: 2060040-00-6
M. Wt: 319.71
InChI Key: ZVFVUEZCLWCZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride (CAS: 2060040-00-6) is a fluorinated heterocyclic compound with the molecular formula C₁₃H₁₃ClF₃N₃O and a molecular weight of 319.71 g/mol . The structure features a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a pyrrolidine ring bearing a trifluoromethyl (-CF₃) group. This combination confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O.ClH/c14-13(15,16)12(6-7-17-8-12)11-18-10(19-20-11)9-4-2-1-3-5-9;/h1-5,17H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFVUEZCLWCZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=NC(=NO2)C3=CC=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a nitrile or carboxylic acid derivative.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the phenyl group with the pyrrolidine-oxadiazole intermediate, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Trifluoromethyl iodide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride have shown efficacy against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives inhibited the growth of pathogenic fungi such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values lower than those of standard treatments like fluconazole .

Anti-Cancer Properties

The oxadiazole scaffold has been associated with anti-cancer activities due to its ability to interact with specific molecular targets involved in cancer cell proliferation. In vitro studies have indicated that certain oxadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of Candida and Rhodotorula species
Anti-CancerInduces apoptosis in cancer cells; affects signaling pathways
Anti-InflammatoryModulates production of pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against various fungal strains. The results showed that compounds similar to this compound exhibited potent antifungal effects, outperforming traditional antifungal agents in terms of efficacy .

Case Study 2: Anti-Cancer Potential

Another notable study investigated the anti-cancer potential of oxadiazole derivatives. The research revealed that these compounds could significantly inhibit the proliferation of breast cancer cells in vitro. Mechanistic studies indicated that the compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Ring Size : Piperidine (6-membered) in vs. pyrrolidine (5-membered) in the target compound affects binding pocket compatibility.
  • Substituent Effects : The -CF₃ group in the target and WIN 63843 enhances lipophilicity and electron-withdrawing properties, critical for target engagement .
  • Aromatic vs. Aliphatic Groups : Phenyl groups (target, ) favor π-π stacking, while cyclopropyl () or methyl () substituents reduce steric hindrance.

Biological Activity

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the presence of an oxadiazole ring, which is known for its biological activity. The molecular formula is C13H12F3N3OC_{13}H_{12}F_{3}N_{3}O with a molecular weight of 283.25 g/mol .

PropertyValue
IUPAC Name3-phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole; hydrochloride
Molecular FormulaC₁₃H₁₂F₃N₃O
Molecular Weight283.25 g/mol
CAS Number1410948-14-9

Anticancer Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer activity. For instance, derivatives similar to 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. In a study comparing multiple oxadiazole derivatives, some demonstrated IC₅₀ values lower than that of doxorubicin against human leukemia and breast cancer cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
3-Phenyl-Oxadiazole DerivativeMCF-7 (Breast Cancer)15.63
DoxorubicinMCF-710.38
Compound from StudyCEM-C7 (Leukemia)<0.12

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. A derivative exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, demonstrating bactericidal effects and significant reductions in bacterial counts within hours of treatment . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 2: Antibacterial Activity Against MRSA

CompoundBacterial StrainMIC (µM)Effect
Compound 12MRSA0.78Bactericidal
OxacillinMRSA0.06Synergistic effect

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies have shown that this compound can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activation.
  • Inhibition of Enzymatic Activity : It selectively inhibits certain enzymes involved in cancer progression and microbial resistance.
  • Synergistic Effects : When combined with other antibiotics like oxacillin, it enhances antimicrobial efficacy against resistant strains.

Case Studies

In clinical research settings, various derivatives of oxadiazoles have been tested for their therapeutic potential:

  • Case Study on Breast Cancer : A derivative was tested on MCF-7 cells leading to significant apoptosis induction and reduced cell viability compared to control groups.
  • Synergistic Study with Antibiotics : The combination therapy involving the oxadiazole derivative and standard antibiotics yielded improved outcomes in resistant bacterial infections.

Q & A

Q. What are the established synthetic routes for 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride, and what are the critical reaction conditions to optimize yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes with activated carboxylic acid derivatives. For example, trifluoromethyl-pyrrolidine intermediates can be coupled with phenyl-substituted amidoximes under microwave-assisted conditions (120°C, 2 h) to form the oxadiazole core. Purification via silica chromatography (eluent: ethyl acetate/hexane, 3:7) and subsequent hydrochloride salt formation in HCl/EtOH yields the final product. Key parameters include stoichiometric control of trifluoromethyl-pyrrolidine derivatives and pH adjustments during salt formation .

Q. How can researchers confirm the structural integrity of the compound post-synthesis using spectroscopic methods?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to confirm aromatic protons and pyrrolidine integration), 19F^{19}F-NMR (to verify trifluoromethyl groups at ~-60 ppm), and LC-MS (for molecular ion peaks matching the molecular weight of 359.7 g/mol). High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=N stretching at 1600–1650 cm1 ^{-1}) further validate the oxadiazole ring .

Q. What initial in vitro assays are recommended to evaluate the compound's biological activity?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or CellTiter-Glo®) across cancer cell lines (e.g., breast T47D, colorectal HCT116). Include caspase-3/7 activation assays to assess apoptosis induction. Dose-response curves (0.1–50 µM, 48 h exposure) and flow cytometry (cell cycle analysis) can identify mechanisms like G1-phase arrest .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key substituents influencing the compound's bioactivity?

  • Methodological Answer : Systematically modify the phenyl group (e.g., electron-withdrawing substituents like -CF3_3) and pyrrolidine moiety (e.g., methyl or halogen substitutions). Compare IC50_{50} values across analogs using parallel synthesis. Prioritize substitutions at the 3-position of pyrrolidine, as trifluoromethyl groups enhance metabolic stability and target binding .

Q. What methodologies are effective in identifying the molecular target of the compound in apoptosis induction?

  • Methodological Answer : Employ photoaffinity labeling with a biotinylated analog to pull down target proteins, followed by SDS-PAGE and mass spectrometry. Validate via siRNA knockdown (e.g., TIP47, an IGF-II receptor-binding protein) and rescue experiments to confirm functional relevance .

Q. How should researchers address discrepancies in the compound's activity across different cancer cell lines?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) of responsive vs. non-responsive cell lines to identify differentially expressed pathways (e.g., p53 status or Bcl-2 family proteins). Use isogenic cell lines (e.g., p53 wild-type vs. knockout) to isolate genetic determinants of sensitivity .

Q. What in vivo models are suitable for evaluating the compound's efficacy, and how should dosing regimens be optimized?

  • Methodological Answer : Use xenograft models (e.g., MX-1 breast cancer in nude mice). Administer via intraperitoneal injection (10–20 mg/kg, 5 days/week) with pharmacokinetic monitoring (plasma half-life, Cmax_{max}). Adjust dosing based on toxicity endpoints (body weight loss, hematological parameters) .

Q. What strategies can mitigate off-target effects during pharmacological profiling of the compound?

  • Methodological Answer : Conduct counter-screening against panels of kinases, GPCRs, and ion channels (e.g., Eurofins Cerep panels). Use computational docking (AutoDock Vina) to predict off-target binding and refine the scaffold to reduce promiscuity .

Q. How can computational modeling be integrated with experimental data to predict the compound's binding interactions?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) of the compound docked into TIP47’s binding pocket. Validate predictions via mutagenesis (e.g., alanine scanning of key residues) and surface plasmon resonance (SPR) to measure binding affinity .

Q. What analytical techniques are critical for assessing the compound's stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies (pH 1–9 buffers, 37°C) with HPLC monitoring. Quantify degradation products using LC-MS/MS and identify hydrolytic cleavage sites (e.g., oxadiazole ring opening). Use accelerated stability testing (40°C/75% RH) to establish shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.